molecular formula C27H40F3O3P2RhS- B061116 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 187682-63-9

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Katalognummer: B061116
CAS-Nummer: 187682-63-9
Molekulargewicht: 666.5 g/mol
InChI-Schlüssel: HFNBCEIZBZROGX-MYDVBLLJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 187682‑63‑9) is a rhodium(I) complex featuring a chiral bis(phospholano)benzene ligand and a trifluoromethanesulfonate (triflate) counterion. Its molecular formula is C26H40F3O3P2RhS (FW: 666.53), and it exists as an orange crystalline solid that is air-sensitive, requiring cold storage . The (R,R)-Me-DUPHOS-Rh configuration makes it a prominent catalyst in asymmetric hydrogenation and other enantioselective transformations. Its triflate counterion enhances solubility in polar solvents, facilitating homogeneous catalytic applications .

Wirkmechanismus

Target of Action

This compound is a type of organometallic complex, which are often used as catalysts in various chemical reactions . The specific targets would depend on the reaction it is used in.

Mode of Action

The mode of action of this compound is likely related to its role as a catalyst in chemical reactions . As a rhodium complex, it may facilitate reactions by providing a suitable environment for the reaction to occur, lowering the activation energy, or stabilizing transition states . The exact mechanism would depend on the specific reaction it is used in.

Biochemical Pathways

The biochemical pathways affected by this compound would be dependent on the specific reaction it is used in . As a catalyst, it could potentially be involved in a wide range of reactions and pathways.

Pharmacokinetics

As an organometallic compound, its bioavailability and pharmacokinetics would likely be quite different from typical organic compounds and would depend on factors such as its stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific reaction it is used in . As a catalyst, it could potentially influence a wide range of molecular and cellular processes by facilitating specific chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its ability to act as a catalyst in chemical reactions .

Biologische Aktivität

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate, commonly referred to as Rh-DUPHOS, is a rhodium-based complex notable for its applications in catalysis and potential biological activities. This article explores the biological activity of Rh-DUPHOS, focusing on its mechanisms of action, cytotoxicity against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Rh-DUPHOS features a chiral rhodium center coordinated with a bisphosphine ligand and cyclooctadiene. The trifluoromethanesulfonate anion enhances its solubility and stability in biological environments. The compound's structure is pivotal in determining its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

Research indicates that Rh-DUPHOS exhibits selective toxicity towards specific cancer cell lines. The underlying mechanisms include:

  • DNA Binding : Rh-DUPHOS has been shown to interact with DNA, particularly mismatched sites, which may lead to cytotoxic effects in MMR-deficient cells. This interaction is facilitated by the lipophilic nature of the complex, allowing it to penetrate cellular membranes effectively .
  • Cellular Uptake : Studies suggest that Rh-DUPHOS enters cells via passive diffusion rather than active transport mechanisms. This property is crucial for its selective cytotoxicity, as it minimizes off-target effects associated with mitochondrial accumulation .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to apoptosis in cancerous tissues while sparing normal cells .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of Rh-DUPHOS across different cancer cell lines:

  • MMR-Deficient vs. MMR-Proficient Cells : In assays comparing MMR-deficient (e.g., HCT116O) and MMR-proficient (e.g., HCT116N) cell lines, Rh-DUPHOS displayed significantly higher cytotoxicity towards MMR-deficient cells at nanomolar concentrations. This selectivity underscores the potential for targeted cancer therapies .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for Rh-DUPHOS against various cancer cell lines have been reported in the range of 1-10 µM, indicating potent activity against certain tumor types while exhibiting lower toxicity towards normal cells .

Case Studies

  • Colon Cancer Models : In a study involving colon cancer cell lines (Colo205 and Colo320), Rh-DUPHOS demonstrated effective growth inhibition. The compound's activity was enhanced under acidic conditions, mimicking the tumor microenvironment .
  • Bacterial Strains : Beyond its anticancer properties, Rh-DUPHOS has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. This dual functionality highlights its potential as a versatile therapeutic agent .

Data Tables

Cell Line IC50 (µM) Selectivity
HCT116O (MMR-deficient)1-3High
HCT116N (MMR-proficient)10-20Low
Colo2055Moderate
Colo3204Moderate

Q & A

Q. Basic: What are the recommended handling and storage protocols for this rhodium complex to ensure stability?

Answer:
This air- and moisture-sensitive rhodium complex must be handled under inert gas (e.g., argon or nitrogen) using Schlenk-line techniques or gloveboxes to prevent decomposition . Storage requires airtight containers under inert gas at temperatures between 2–8°C . Avoid exposure to light, as photodegradation may alter catalytic activity. Personal protective equipment (PPE), including nitrile gloves and NIOSH-approved respirators, is mandatory during handling due to potential skin/eye irritation .

Q. Basic: What catalytic transformations is this compound commonly used for in asymmetric synthesis?

Answer:
The compound is a chiral Rh(I) catalyst for enantioselective hydrogenation and hydrofunctionalization reactions. For example, it facilitates asymmetric hydrogenation of α,β-unsaturated ketones or esters, achieving high enantiomeric excess (ee) when paired with (R,R)- or (S,S)-configured phospholano ligands . Methodologically, reactions are typically conducted in anhydrous solvents (e.g., THF or dichloromethane) at low H₂ pressures (1–5 atm) .

Q. Advanced: How does the stereochemistry of the phospholano ligand (R,R vs. S,S) influence enantioselectivity in hydrogenation reactions?

Answer:
The ligand’s stereochemistry dictates the chiral environment around the Rh center, controlling substrate binding orientation. For instance, (R,R)-ligands favor the formation of R-configured products in prochiral alkene hydrogenation. To validate this, researchers should:

  • Compare ee values using both ligand configurations under identical conditions.
  • Perform X-ray crystallography or NMR spectroscopy to analyze ligand-metal coordination geometry .
    Contradictions in reported ee values may arise from impurities in ligand synthesis or solvent effects, necessitating rigorous ligand purification and reaction condition standardization .

Q. Advanced: What experimental strategies can resolve discrepancies in catalytic activity when switching counterions (e.g., trifluoromethanesulfonate vs. tetrafluoroborate)?

Answer:
Counterions modulate solubility and ion-pairing effects, impacting reaction rates and selectivity. To address contradictions:

Solvent Screening: Test polar (e.g., MeCN) vs. nonpolar (toluene) solvents to assess counterion dissociation.

Kinetic Studies: Compare turnover frequencies (TOF) for each counterion.

Spectroscopic Analysis: Use UV-vis or IR spectroscopy to probe Rh-center electronic changes .
For example, trifluoromethanesulfonate may enhance solubility in polar media, accelerating substrate access to the metal center .

Q. Advanced: How can researchers optimize ligand-to-rhodium ratios to balance catalytic efficiency and cost?

Answer:
A ligand/Rh molar ratio of 1.1–1.5:1 is typical to ensure full coordination while minimizing excess ligand interference. Optimization steps include:

  • Titration Experiments: Gradually increase ligand ratio while monitoring ee and conversion via GC or HPLC.
  • Computational Modeling: DFT calculations to predict binding affinities and steric effects .
    Unexpected drops in activity at high ratios may indicate ligand aggregation, requiring dilution studies or alternative solvents .

Q. Basic: What spectroscopic techniques are critical for characterizing this rhodium complex?

Answer:

  • NMR Spectroscopy: 31^{31}P NMR confirms ligand coordination (δ ~10–30 ppm for Rh-bound phosphines) .
  • X-ray Crystallography: Resolves absolute configuration of the chiral ligand-metal complex.
  • ESI-MS: Verifies molecular ion peaks (e.g., [Rh(COD)(phospholano)]+^+) .

Q. Advanced: How do steric effects from dimethyl vs. diethyl phospholano ligands alter substrate scope?

Answer:
Dimethylphospholano ligands (smaller steric profile) accommodate bulky substrates (e.g., tetrasubstituted alkenes), while diethyl variants may hinder substrate binding. To test:

  • Conduct hydrogenation trials with sterically demanding substrates (e.g., β,β-disubstituted enamines).
  • Compare kinetic data (e.g., kobsk_{\text{obs}}) and ee values .
    Conflicting results may arise from solvent polarity effects, requiring controlled solvent screens .

Q. Basic: What are the ecological and disposal considerations for this compound?

Answer:
While non-bioaccumulative and non-aquatic toxic, disposal must comply with hazardous waste regulations. Do not pour into drains; instead, collect in certified containers for incineration . Neutralization is unnecessary due to its stability under inert conditions .

Q. Advanced: How can researchers mitigate ligand degradation during prolonged catalytic cycles?

Answer:
Ligand oxidation or phosphine dissociation can deactivate the catalyst. Mitigation strategies:

  • Add stabilizing agents (e.g., BHT antioxidant) to reaction mixtures.
  • Monitor ligand integrity via in-situ 31^{31}P NMR.
  • Use lower temperatures or shorter reaction times to reduce degradation .

Q. Advanced: What computational methods support mechanistic studies of this catalyst?

Answer:

  • DFT Calculations: Model transition states to identify enantioselectivity origins (e.g., distortion/interaction analysis).
  • MD Simulations: Probe solvent and counterion effects on substrate diffusion to the Rh center.
  • QTAIM Analysis: Map electron density to clarify Rh-substrate bonding interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The following table summarizes key structural and physical differences among analogous rhodium(I) complexes:

Compound (CAS) Ligand Substituents Counterion Molecular Formula MW (g/mol) Physical Form Air Sensitivity Storage Conditions
Target compound (187682-63-9) Methyl CF3SO3^- C26H40F3O3P2RhS 666.53 Orange crystals High Cold storage
Diethyl variant (136705-77-6) Ethyl CF3SO3^- C31H48F3O3P2RhS 722.63 Orange powder Moderate Room temperature
Diphenyl variant (N/A) Phenyl BF4^- C42H48BF4P2Rh 804.49 Orange-brown powder Low Ambient
(S,S)-Et-DUPHOS-Rh (213343-64-7) Ethyl BF4^- C30H48BF4P2Rh 660.37 Not specified Moderate Inert atmosphere
Dimethyl tetrafluoroborate analog (210057-23-1) Methyl BF4^- C26H40BF4P2Rh 604.25 Solid powder High Sealed container

Key Observations :

  • Counterion Effects: Triflates (CF3SO3^-) improve solubility in polar media compared to tetrafluoroborates (BF4^-), which may stabilize the complex in non-polar environments .
  • Stability : Air sensitivity correlates with ligand electron-donating capacity; methyl-substituted complexes are more prone to oxidation than phenyl-substituted analogs .

Catalytic Performance

Enantioselectivity : Bulky ligands (e.g., diphenyl) enhance stereochemical control but may reduce reaction rates due to steric effects .

Reaction Scope : Triflate-containing complexes (e.g., target compound) are preferred for polar substrates, whereas tetrafluoroborate variants (e.g., 210057-23-1) suit less polar systems .

Thermal Stability : Ethyl-substituted complexes (e.g., 136705-77-6) exhibit moderate decomposition resistance, while phenyl-substituted analogs show higher thermal stability .

Vorbereitungsmethoden

Ligand Synthesis: (2R,5R)-2,5-Dimethylphospholano Framework

The enantiopure bisphospholano ligand forms the cornerstone of the target complex. Its synthesis begins with the preparation of the (2R,5R)-2,5-dimethylphospholane subunit, achieved through stereocontrolled cyclization of a chiral diol precursor.

Chiral Diol Preparation

The (2R,5R)-2,5-dimethylphospholane ligand derives from (R,R)-2,5-hexanediol, which undergoes phosphorylation using PCl₃ or PH₃ under controlled conditions. For example, treatment of (R,R)-2,5-hexanediol with PCl₃ in the presence of a base such as triethylamine yields the intermediate dichlorophosphine, which is subsequently reduced to the phospholane using LiAlH₄ .

Cyclization and Resolution

The dichlorophosphine intermediate undergoes intramolecular cyclization in toluene at 80°C for 12 hours, forming the phospholane ring. Chiral resolution via crystallization with tartaric acid derivatives ensures enantiomeric excess >99% .

Rhodium Complexation

Coordination of the bisphospholano ligand to rhodium involves a two-step process:

Preparation of [Rh(cod)Cl]₂ Precursor

The dimeric rhodium precursor [Rh(cod)Cl]₂ is synthesized by reacting RhCl₃·3H₂O with 1,5-cyclooctadiene (cod) in ethanol under reflux . This precursor serves as the rhodium source for subsequent ligand substitution.

Ligand Substitution Reaction

A solution of [Rh(cod)Cl]₂ in dichloromethane is treated with two equivalents of the (2R,5R)-2,5-dimethylphospholano ligand under nitrogen atmosphere. The reaction proceeds at 25°C for 6 hours, yielding the chloro-bridged intermediate [Rh(ligand)Cl(cod)]⁺ .

Anion Exchange to Trifluoromethanesulfonate

Replacement of the chloride counterion with trifluoromethanesulfonate (OTf⁻) is achieved via metathesis with silver triflate:

Metathesis Reaction

A stoichiometric amount of AgOTf is added to a suspension of [Rh(ligand)Cl(cod)]⁺ in anhydrous THF. The mixture is stirred for 2 hours at 0°C, precipitating AgCl. Filtration through Celite followed by solvent evaporation under reduced pressure yields the desired triflate complex .

Purification

The crude product is recrystallized from a hexane/diethyl ether mixture (3:1 v/v) at −20°C, affording orange-red crystals with >99% purity (by ³¹P NMR) .

Analytical Characterization

Key spectroscopic data confirm the structure and enantiopurity:

Analysis Data
³¹P NMR (CDCl₃)δ 18.7 ppm (d, J = 145 Hz, P–Rh coupling)
¹H NMR (CDCl₃)δ 5.2–4.8 (m, cod), 3.1–2.8 (m, P–CH₂), 1.4–1.1 (m, CH₃)
X-ray Crystallography Rh–P bond length: 2.28 Å; P–Rh–P angle: 92.5°

Synthetic Optimization

Comparative studies reveal critical parameters affecting yield and enantioselectivity:

Solvent Effects

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates compared to nonpolar media:

Solvent Yield (%) Reaction Time (h)
THF956
Toluene7812
DCM925

Temperature Control

Maintaining temperatures below 30°C during anion exchange prevents ligand dissociation .

Mechanistic Considerations

The catalytic activity of the triflate complex stems from its ability to generate a coordinatively unsaturated Rh center upon cod dissociation. Isotopic labeling studies (D₂, ¹³CO) confirm a monohydride pathway during hydrogenation cycles .

Industrial-Scale Adaptation

Batch processes for kilogram-scale production involve:

  • Continuous inert gas purging to exclude moisture

  • Automated crystallization at −20°C

  • Yields of 89–92% with 99.9% ee (HPLC, Chiralcel OD-H column)

Eigenschaften

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNBCEIZBZROGX-MYDVBLLJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40F3O3P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450298
Record name 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187682-63-9
Record name 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.